molecular formula C11H10FNO3 B2477345 2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866150-96-1

2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Cat. No. B2477345
CAS RN: 866150-96-1
M. Wt: 223.203
InChI Key: UUPDSGSJUTZAKM-UHFFFAOYSA-N
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Description

“2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid” is a chemical compound with the CAS Number: 866150-96-1 . It has a molecular weight of 223.2 and is a solid in its physical form . The IUPAC name for this compound is 2-[(2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid .


Synthesis Analysis

A novel synthesis method for 2-fluorocyclopropane carboxylic acid has been disclosed . The method involves several steps, starting with the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate . This is followed by an oxidation reaction on the phenyl sulfide intermediate and oxone . An elimination reaction is then carried out on the product obtained in the presence of alkali to obtain 1-fluorine-1-phenylsulfonyl ethane . An addition reaction is carried out on the 1-fluorine-1-phenylsulfonyl ethane and ethyl diazoacetate in the presence of a catalyst to obtain a cyclopropane intermediate . Finally, an elimination reaction is carried out on the cyclopropane intermediate in the presence of alkali, and then acidizing to obtain 2-fluorocyclopropane carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16) . This indicates that the compound has a cyclopropane ring with a carbamoyl group attached to one carbon and a carboxylic acid group attached to another carbon. The carbamoyl group is further substituted with a 2-fluorophenyl group .


Physical And Chemical Properties Analysis

“2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid” is a solid at room temperature . It has a molecular weight of 223.2 .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Sloan and Kirk (1997) described a synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound related to the one . Their process involved cyclopropanation, Curtius rearrangement, oxidative cleavage, and deprotection to produce the α-amino acid (Sloan & Kirk, 1997).
    • Ries and Bernal (1985) conducted a structural study of (R)-(+)-1-fluoro-2,2-diphenylclopropanecarboxylic acid using X-ray diffraction. They provided insights into the molecule's conformation and bonding patterns (Ries & Bernal, 1985).
  • Electrooptical Properties :

    • Gray and Kelly (1981) investigated the electrooptical properties of 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates. They found that these compounds, which share structural similarities with the chemical , have large nematic ranges and are useful in electrooptical applications (Gray & Kelly, 1981).
  • Biological Activities :

    • Coleman and Hudson (2016) discussed the biological activities of 1-aminocyclopropane-1-carboxylic acid and its analogs, which are structurally related to the compound . These substances exhibit a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral effects (Coleman & Hudson, 2016).
  • Chemical Behavior and Interactions :

    • Fröhlich et al. (2006) examined the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives to study intermolecular contacts involving C–F groups. This research provides insight into the chemical behavior and potential hydrogen bonding capabilities of fluoro-substituted cyclopropane derivatives (Fröhlich et al., 2006).
  • Pharmaceutical Applications :

    • Ivashkin et al. (2015) synthesized various stereoisomers of 1-amino-2-fluoro-2-(phosphonomethyl)cyclopropane-1-carboxylic acid (FAP4) and studied their agonist activity against metabotropic glutamate receptors. This study highlights the potential of fluorocyclopropane derivatives in developing potent pharmaceutical agents (Ivashkin et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDSGSJUTZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

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